molecular formula C15H27NO6Si B13866206 (2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate

(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate

Cat. No.: B13866206
M. Wt: 345.46 g/mol
InChI Key: KXIRDZKSVUJRMV-WZZPKWGDSA-N
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Description

(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tetrahydro-2H-pyran ring, which is substituted with acetamido, methyl, and trimethylsilyl groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate typically involves multiple steps, including the formation of the tetrahydro-2H-pyran ring and subsequent functionalization. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C15H27NO6Si

Molecular Weight

345.46 g/mol

IUPAC Name

[(2R,4R,5R,6R)-5-acetamido-2-methyl-3-oxo-6-(2-trimethylsilylethoxy)oxan-4-yl] acetate

InChI

InChI=1S/C15H27NO6Si/c1-9-13(19)14(22-11(3)18)12(16-10(2)17)15(21-9)20-7-8-23(4,5)6/h9,12,14-15H,7-8H2,1-6H3,(H,16,17)/t9-,12-,14-,15-/m1/s1

InChI Key

KXIRDZKSVUJRMV-WZZPKWGDSA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@H]([C@@H](O1)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C

Canonical SMILES

CC1C(=O)C(C(C(O1)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C

Origin of Product

United States

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